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Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyridine

Cat. No.: B1304894 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Fluoro-2-methoxypyridine has emerged as a pivotal heterocyclic building

block in the landscape of synthetic chemistry, particularly within the realms of medicinal

chemistry, agrochemicals, and materials science. Its unique electronic properties, stemming

from the strategic placement of a fluorine atom and a methoxy group on the pyridine ring,

render it a highly versatile synthon for the construction of complex molecular architectures. This

guide provides a comprehensive overview of the physicochemical properties, spectroscopic

signature, synthesis, and key applications of 5-Fluoro-2-methoxypyridine, complete with

detailed experimental protocols and visual representations of its utility in synthetic and

biological pathways.

Physicochemical and Spectroscopic Profile
5-Fluoro-2-methoxypyridine is a white crystalline powder at room temperature, possessing a

distinct set of physical and chemical characteristics that are crucial for its handling and

reactivity in various chemical transformations.

Table 1: Physicochemical Properties of 5-Fluoro-2-methoxypyridine
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Property Value Reference

CAS Number 51173-04-7

Molecular Formula C₆H₆FNO [1]

Molecular Weight 127.12 g/mol [2]

Boiling Point ~144.8 °C at 760 mmHg

Density ~1.146 g/cm³

Physical State White crystalline powder

Melting Point

Data not consistently available,

described as a low-melting

solid.

[3]

Solubility

Soluble in common organic

solvents such as DMSO and

methanol.

[4]

Spectroscopic Data:

The structural integrity of 5-Fluoro-2-methoxypyridine can be confirmed through various

spectroscopic techniques. While experimental spectra are not readily available in all public

domains, the following data is compiled from analogous compounds and spectral prediction

databases.

Table 2: Spectroscopic Data for 5-Fluoro-2-methoxypyridine
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Technique Data

¹H NMR

Predicted shifts are influenced by the electron-

withdrawing fluorine and electron-donating

methoxy group.

¹³C NMR

Characteristic shifts for the pyridine ring carbons

are observed, with notable splitting patterns due

to C-F coupling.

Mass Spectrometry

The molecular ion peak [M]+ is expected at m/z

127, with fragmentation patterns corresponding

to the loss of methyl and methoxy groups.

Synthesis of 5-Fluoro-2-methoxypyridine
A common synthetic route to 5-Fluoro-2-methoxypyridine involves a diazotization-fluorination

reaction of 2-methoxy-5-aminopyridine.[5]

Experimental Protocol: Synthesis of 5-Fluoro-2-methoxypyridine

Materials:

2-methoxy-5-aminopyridine

Hydrochloric acid (HCl) or other suitable acid

Sodium nitrite (NaNO₂)

Fluorinating agent (e.g., HBF₄)

Appropriate solvents

Procedure:

Dissolve 2-methoxy-5-aminopyridine in an acidic solution and cool the mixture to 0-5 °C.[5]

Slowly add a solution of sodium nitrite to the cooled mixture to form the diazonium salt

intermediate.[5]
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Introduce the fluorinating reagent to the reaction mixture.

Allow the reaction to warm to room temperature and then heat to 35-45 °C to complete the

fluorination.[5]

Work-up the reaction mixture by neutralization and extraction with an organic solvent.

Purify the crude product by distillation or column chromatography to yield 5-Fluoro-2-
methoxypyridine.

Synthesis of 5-Fluoro-2-methoxypyridine

2-methoxy-5-aminopyridine
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Caption: Synthetic pathway for 5-Fluoro-2-methoxypyridine.

Key Reactions and Applications in Drug Discovery
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5-Fluoro-2-methoxypyridine is a key intermediate in the synthesis of numerous

pharmaceutically active compounds, particularly kinase inhibitors used in targeted cancer

therapy. Its utility is showcased in its application to palladium-catalyzed cross-coupling

reactions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. 5-Fluoro-
2-methoxypyridine can be functionalized through this reaction, though it often requires

conversion to a boronic acid or ester derivative first. Alternatively, halogenated derivatives of 5-
fluoro-2-methoxypyridine can be coupled with various boronic acids.

Experimental Protocol: General Suzuki-Miyaura Coupling of a Halogenated 5-Fluoro-2-
methoxypyridine Derivative

Materials:

Halogenated 5-fluoro-2-methoxypyridine derivative (e.g., 3-chloro-5-fluoro-2-
methoxypyridine)

Arylboronic acid

Palladium catalyst (e.g., Pd(dppf)Cl₂)

Base (e.g., Na₃PO₄)

Solvent (e.g., Dioxane/Water)

Procedure:

In a reaction vessel, combine the halogenated 5-fluoro-2-methoxypyridine derivative (1

equiv.), the arylboronic acid (1.5 equiv.), palladium catalyst (0.03 equiv.), and base (3 equiv.).

[6]

Add the degassed solvent system (e.g., dioxane and water).[6]

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 65 to

100 °C.[6]
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Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and

brine.

Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki-Miyaura Coupling Workflow

Halogenated Pyridine +
 Arylboronic Acid

Heating
(65-100 °C)

Pd Catalyst +
 Base Dioxane/Water

Extraction &
Purification

Coupled Product

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura coupling reaction.
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The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial

transformation in the synthesis of many pharmaceuticals. Halogenated derivatives of 5-fluoro-
2-methoxypyridine can be coupled with a variety of amines using this methodology.

Experimental Protocol: General Buchwald-Hartwig Amination

Materials:

Aryl halide or triflate (e.g., a derivative of 5-fluoro-2-methoxypyridine)

Primary or secondary amine

Palladium catalyst (e.g., Pd(OAc)₂)

Phosphine ligand (e.g., BINAP)

Strong base (e.g., NaOt-Bu)

Anhydrous solvent (e.g., Toluene)

Procedure:

To a reaction vessel under an inert atmosphere, add the palladium catalyst, phosphine

ligand, and base.[7]

Add the aryl halide/triflate and the amine to the vessel.

Add the anhydrous solvent and heat the mixture, typically between 25 °C and 100 °C.[7]

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

After cooling, quench the reaction and perform an aqueous workup.

Extract the product with an organic solvent, dry, and purify by chromatography.
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Buchwald-Hartwig Amination Catalytic Cycle
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.
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Application in the Synthesis of Kinase Inhibitors
5-Fluoro-2-methoxypyridine and its derivatives are instrumental in the synthesis of several

targeted cancer therapies.

Osimertinib (AZD9291): A third-generation epidermal growth factor receptor (EGFR) tyrosine

kinase inhibitor, osimertinib is used to treat non-small cell lung cancer with specific EGFR

mutations. The synthesis of osimertinib involves the coupling of a pyrimidine core with a

substituted aniline, which can be derived from 4-fluoro-2-methoxyaniline, a close analog of the

title compound.[8][9]

Crizotinib: This is an anaplastic lymphoma kinase (ALK) and c-MET inhibitor. While direct

synthesis from 5-fluoro-2-methoxypyridine is not the primary route, structurally similar

fluorinated pyridine moieties are key components of the final drug, highlighting the importance

of this class of building blocks in accessing such complex molecules.[10]

Associated Signaling Pathways
The therapeutic efficacy of kinase inhibitors derived from 5-fluoro-2-methoxypyridine stems

from their ability to modulate specific cellular signaling pathways that are often dysregulated in

cancer.

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) pathway is crucial for

cell growth, proliferation, and survival.[11] In many cancers, EGFR is overactive, leading to

uncontrolled cell division. Osimertinib targets mutated forms of EGFR, inhibiting its downstream

signaling.
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Simplified EGFR Signaling Pathway
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Caption: Simplified representation of the EGFR signaling cascade.
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ALK and MET Signaling Pathways: The ALK and MET receptor tyrosine kinases are involved in

cell growth, survival, and migration.[7][12] Chromosomal rearrangements leading to

constitutively active ALK fusion proteins or amplification/mutation of MET are oncogenic drivers

in various cancers. Crizotinib effectively inhibits these kinases, blocking their downstream

signaling cascades.
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Simplified ALK/MET Signaling
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Caption: Overview of key downstream pathways of ALK and MET.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1304894?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
5-Fluoro-2-methoxypyridine stands out as a highly valuable and versatile building block in

contemporary organic synthesis. Its unique substitution pattern provides a scaffold that can be

readily elaborated through a variety of modern synthetic methodologies to generate a diverse

array of complex molecules. The successful application of this compound and its derivatives in

the synthesis of potent kinase inhibitors for cancer therapy underscores its significance in drug

discovery and development. The detailed information and protocols provided in this guide aim

to facilitate its broader application by researchers and scientists in their pursuit of novel

chemical entities with significant biological and material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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